molecular formula C18H23NO2S B281134 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide

5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide

Cat. No. B281134
M. Wt: 317.4 g/mol
InChI Key: YAMJDPOHAQRADR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide, also known as TBNPA, is a chemical compound widely used in scientific research. TBNPA is a sulfonamide compound with a phenyl group attached to it, and it is commonly used as a reagent in organic synthesis reactions.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide is not fully understood, but it is believed to act as a nucleophile in various reactions. In organic synthesis reactions, 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide can react with electrophiles such as carbonyl compounds, forming an imine intermediate. 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide can also act as a catalyst in various reactions, where it can facilitate the formation of new chemical bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide. However, studies have shown that 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide can exhibit antimicrobial activity against various bacteria and fungi, suggesting that it may have potential as a new antibiotic. Additionally, 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide has been shown to be non-toxic at low concentrations, making it a safe reagent to use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide in lab experiments is its versatility. 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide can be used as a reagent in various organic synthesis reactions and can also act as a catalyst in certain reactions. Additionally, 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide is relatively non-toxic at low concentrations, making it a safe reagent to use in a laboratory setting.
However, there are also some limitations associated with the use of 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide can be expensive to purchase, which may limit its use in certain research settings.

Future Directions

There are several future directions for the use of 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide in scientific research. One potential direction is the development of new antibiotics based on the antimicrobial activity of 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide. Additionally, 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide could be used as a catalyst in the synthesis of new compounds, including heterocycles and natural products. Finally, further research could be conducted to better understand the mechanism of action of 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide and its potential applications in various chemical reactions.

Synthesis Methods

5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide can be synthesized by reacting 2,3-dimethylbenzenesulfonyl chloride with tert-butylamine and phenylamine in the presence of a base such as triethylamine. The reaction proceeds through an SN2 mechanism, and the resulting product is purified through recrystallization. The yield of the reaction is typically around 70-80%.

Scientific Research Applications

5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis reactions, where it can be used to protect amines and other functional groups. 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide can also be used as a catalyst in various reactions, including the synthesis of heterocycles and the reduction of ketones. Additionally, 5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide has been shown to exhibit antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.

properties

Molecular Formula

C18H23NO2S

Molecular Weight

317.4 g/mol

IUPAC Name

5-tert-butyl-2,3-dimethyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C18H23NO2S/c1-13-11-15(18(3,4)5)12-17(14(13)2)22(20,21)19-16-9-7-6-8-10-16/h6-12,19H,1-5H3

InChI Key

YAMJDPOHAQRADR-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC(=C1)C(C)(C)C)S(=O)(=O)NC2=CC=CC=C2)C

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2)C(C)(C)C

Origin of Product

United States

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